Product packaging for (R)-Q-VD-OPh(Cat. No.:)

(R)-Q-VD-OPh

Cat. No.: B10766037
M. Wt: 513.5 g/mol
InChI Key: OOBJCYKITXPCNS-UHFFFAOYSA-N
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Description

Q-VD-OPh hydrate is a highly potent and cell-permeable pan-caspase inhibitor, renowned for its superior efficacy in preventing apoptotic cell death across a wide range of research models. Unlike other caspase inhibitors, Q-VD-OPh is a broad-spectrum, irreversible inhibitor that effectively targets caspase-1, -3, -8, -9, -10, -11, and -12 with remarkable specificity and minimal off-target effects. Its key advantage lies in its exceptionally low cytotoxicity, allowing researchers to inhibit apoptosis without introducing significant experimental artifacts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H25F2N3O6 B10766037 (R)-Q-VD-OPh

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,6-difluorophenoxy)-3-[[3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F2N3O6/c1-14(2)23(31-25(35)19-11-10-15-6-3-4-9-18(15)29-19)26(36)30-20(12-22(33)34)21(32)13-37-24-16(27)7-5-8-17(24)28/h3-11,14,20,23H,12-13H2,1-2H3,(H,30,36)(H,31,35)(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBJCYKITXPCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F2N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Insights into Caspase Inhibition by Q Vd Oph Hydrate

Broad-Spectrum Inhibition Profile of Caspase Subtypes

Q-VD-OPh is recognized as a true pan-caspase inhibitor due to its ability to effectively block the activity of a wide array of caspase subtypes at low concentrations. glpbio.combdbiosciences.com It is proficient in preventing apoptosis mediated by the three primary apoptotic pathways. glpbio.comresearchgate.netnih.gov The valine-aspartate amino acid sequence in its structure allows it to function as a broad-spectrum inhibitor. nih.gov Research indicates its efficacy across different cell types and species, including human, mouse, and rat. glpbio.comapexbt.com

Q-VD-OPh effectively inhibits the initiator caspases that stand at the apex of the apoptotic signaling cascades. It has been shown to block the extrinsic pathway, which involves caspase-8 and caspase-10, and the intrinsic mitochondrial pathway, which is dependent on caspase-9. glpbio.comresearchgate.netnih.govmedchemexpress.com The compound inhibits the activation of caspase-8, -9, and -10. researchgate.netmedchemexpress.com In studies with recombinant caspases, Q-VD-OPh demonstrated potent inhibition of caspase-8 and caspase-9. glpbio.comadooq.comselleckchem.com Research has shown inhibition of caspase-8 at very low concentrations. glpbio.comnih.gov

The compound is a highly potent inhibitor of the executioner, or effector, caspases, which are responsible for cleaving key cellular substrates during apoptosis. nih.gov Studies have demonstrated that Q-VD-OPh fully inhibits caspase-3 and caspase-7 activity at concentrations as low as 0.05 µM. glpbio.comnih.gov It has been shown to prevent the processing of procaspase-3 into its active form. plos.org The IC50 value for caspase-7 has been reported as 48 nM, with the value for caspase-3 being even lower at 25 nM. medchemexpress.comadooq.com

In addition to its anti-apoptotic properties, Q-VD-OPh also targets inflammatory caspases. It effectively inhibits caspase-1, which plays a crucial role in the maturation of pro-inflammatory cytokines. glpbio.comresearchgate.netmedchemexpress.comadooq.com This inhibition has been observed in various models, including studies on ischemic acute tubular necrosis in mice, where it was shown to inhibit caspase-1 activity. selleckchem.com

Table 1: Inhibitory Concentration (IC50) of Q-VD-OPh for Various Caspase Subtypes

Caspase Subtype Category IC50 Value
Caspase-1 Inflammatory 50 nM adooq.com
Caspase-3 Effector 25 nM adooq.com
Caspase-7 Effector 48 nM medchemexpress.com
Caspase-8 Initiator 100 nM adooq.com
Caspase-9 Initiator 430 nM adooq.com

Irreversible Binding Modality and Catalytic Site Interaction

Q-VD-OPh functions as an irreversible inhibitor of caspases. researchgate.netmedchemexpress.comadooq.complos.orgnovusbio.com Its mechanism involves binding to the catalytic site of the caspase proteases, thereby blocking their enzymatic activity and preventing the downstream events of apoptosis. novusbio.comnovusbio.com The O-phenoxy (OPh) group in its structure acts as a trap, which provides superior potency and cell permeability compared to the fluoromethylketone (FMK) group found in other inhibitors like Z-VAD-FMK. novusbio.com This irreversible binding ensures a sustained and potent inhibition of caspase activity. researchgate.netplos.org

Molecular Consequences of Caspase Inhibition on Substrate Processing

By blocking caspase activity, Q-VD-OPh prevents the cleavage of numerous cellular substrates that are targeted during apoptosis. glpbio.com This action preserves cellular integrity and function. For instance, it has been shown to prevent DNA fragmentation and the disruption of cell membrane functionality. glpbio.commedchemexpress.comnih.gov

A key substrate of effector caspases, particularly caspase-3, is Poly (ADP-ribose) Polymerase-1 (PARP-1), a protein involved in DNA repair and cell death. Cleavage of PARP-1 by caspases is a hallmark of apoptosis. Q-VD-OPh has been demonstrated to effectively prevent the caspase-mediated cleavage of PARP-1. researchgate.netselleckchem.com Research indicates that a concentration of 10 µM Q-VD-OPh is required to fully prevent the cleavage of PARP-1. apexbt.commedchemexpress.comnih.gov This is a significantly higher concentration than that needed to inhibit caspase-3 and -7 activity directly, suggesting different thresholds for inhibiting various apoptotic processes within a cell. nih.gov

Table 2: Mentioned Compounds

Compound Name
Q-VD-OPh hydrate (B1144303)
quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone
Z-VAD-fmk
Boc-D-fmk
Poly (ADP-ribose) Polymerase-1 (PARP-1)
cytochrome c
ATP
Apaf-1
Bax/Bcl-2
beclin-1
actin
fodrin (spectrin)
tau
amyloid-β (Aβ) peptides
amyloid precursor protein (APP)
Memantine
Necrostatin-1
camptothecin (B557342)
7-AAD
imatinib mesylate
suberoylanilide hydroxamic acid
Ac-DEVD-AFC
XIAP
Myeloid Cell Leukemia 1 (MCL-1)
glutathione
RIPK1

Impact on Tau Cleavage and Pathological Changes

The protein Tau is integral to the stability of neuronal cytoskeletons. jci.org However, in the pathogenesis of certain neurodegenerative disorders, such as Alzheimer's disease (AD), Tau undergoes abnormal processing, including cleavage by caspases. nih.gov This proteolytic event is considered an early and critical step in the formation of neurofibrillary tangles (NFTs), a hallmark pathology of AD. jci.orgpnas.org Caspase-3, in particular, has been identified as a key enzyme that cleaves Tau at specific sites, such as Asp421. nih.govpnas.orgnih.gov This cleavage generates a truncated Tau species that is more prone to aggregation and filament assembly than the full-length protein. pnas.org The accumulation of caspase-cleaved Tau is linked to synaptic deficits, neuronal dysfunction, and the progression of neurodegeneration. jci.orgnih.gov

The pan-caspase inhibitor Q-VD-OPh hydrate has demonstrated efficacy in mitigating these pathological changes. By broadly inhibiting caspase activity, Q-VD-OPh intervenes in the proteolytic cascade that leads to Tau truncation. In a pilot study using TgCRND8 mice, an animal model for early-onset AD, chronic administration of Q-VD-OPh was shown to prevent the activation of caspase-7 and limit the pathological modifications of Tau, including its caspase-mediated cleavage. nih.gov Although the treatment did not appear to affect extracellular amyloid-beta (Aβ) deposition, its ability to reduce cleaved Tau levels suggests a potential therapeutic utility in disrupting a key pathway in the evolution of AD tangle pathology. nih.gov These findings highlight the mechanistic link between caspase activation and Tau pathology, positioning inhibitors like Q-VD-OPh as significant tools for research into neuroprotective strategies. nih.govresearchgate.netbiorxiv.orgglpbio.comnih.gov

Table 1: Research Findings on Q-VD-OPh and Tau Pathology

Model System Key Findings Reference(s)
TgCRND8 Mice (AD Model) Chronic Q-VD-OPh treatment prevented caspase-7 activation and limited caspase cleavage of Tau. nih.gov

Influence on Downstream Apoptotic Executioner Events

Q-VD-OPh, as a broad-spectrum caspase inhibitor, fundamentally interferes with the execution phase of apoptosis. glpbio.comnovusbio.com This phase is characterized by a series of distinct morphological and biochemical events orchestrated by executioner caspases, such as caspase-3 and caspase-7. youtube.com The influence of Q-VD-OPh extends to several of these hallmark downstream events.

Attenuation of DNA Fragmentation

A definitive feature of apoptosis is the fragmentation of nuclear DNA, a process largely mediated by caspases. nih.gov Activated executioner caspases trigger the cleavage of an inhibitor of a specific DNase, which then becomes free to degrade the nuclear DNA into fragments. youtube.com

Q-VD-OPh has been shown to be a potent inhibitor of this process. In studies using various cell lines and apoptosis inducers, Q-VD-OPh effectively prevented DNA fragmentation, often measured as DNA laddering in gel electrophoresis. glpbio.comnih.gov Research indicates that a concentration of 2 µM Q-VD-OPh is sufficient to prevent the disruption of cell membrane functionality and DNA fragmentation. nih.gov This demonstrates the compound's efficacy in blocking the caspase-dependent pathway that leads to the systematic destruction of the cell's genetic material during apoptosis. nih.govresearchgate.net

Maintenance of Cell Membrane Integrity (e.g., Prevention of Phosphatidylserine (B164497) Externalization)

In healthy cells, the plasma membrane exhibits an asymmetric distribution of phospholipids, with phosphatidylserine (PS) being confined to the inner leaflet. novusbio.comfrontiersin.org During apoptosis, this asymmetry is lost, and PS is externalized to the outer surface, acting as an "eat-me" signal for phagocytes. novusbio.comfrontiersin.org This process is often, though not universally, dependent on caspase activity. nih.govnih.gov Caspases can cleave and inactivate flippase enzymes responsible for returning PS to the inner leaflet and activate scramblase enzymes that randomize phospholipid distribution. frontiersin.org

Q-VD-OPh has been documented to maintain cell membrane integrity by preventing PS externalization. In studies on human neutrophils, a single dose of Q-VD-OPh was sufficient to prevent apoptosis for several days, as indicated by the lack of PS externalization. nih.gov Similarly, in other cell systems, the compound inhibited apoptotic cell death and the associated exposure of PS on the cell surface. nih.gov This inhibitory action underscores its role in blocking caspase-mediated signals that lead to the loss of membrane asymmetry, a critical step in the apoptotic process.

Suppression of Cellular Blebbing

Cellular blebbing, the formation of spherical protrusions from the plasma membrane, is a dramatic morphological characteristic of the apoptotic execution phase. wikipedia.org This dynamic process is driven by contractile forces generated by the actin-myosin cytoskeleton, which becomes dysregulated following caspase activation. nih.gov A key event is the caspase-3-mediated cleavage of ROCK I (Rho-associated kinase I), which generates a constitutively active form of the kinase. researchgate.netberkeley.edusemanticscholar.orgnih.gov This active kinase then promotes the phosphorylation of myosin light chain, leading to increased contractility and the formation of membrane blebs. researchgate.netberkeley.edu

By inhibiting caspases, Q-VD-OPh effectively suppresses the signaling cascade that leads to cellular blebbing. General caspase inhibition has been shown to abolish bleb formation in various experimental models. researchgate.net Since blebbing is a caspase-dependent event in many contexts, the action of Q-VD-OPh in preventing the activation of executioner caspases directly interferes with the cleavage and activation of downstream effectors like ROCK I, thereby preserving the normal cytoskeletal architecture and preventing the characteristic membrane blebbing of apoptosis. science.gov

Table 2: Effects of Q-VD-OPh on Downstream Apoptotic Events

Apoptotic Event Effect of Q-VD-OPh Mechanism Reference(s)
DNA Fragmentation Attenuation/Prevention Inhibition of executioner caspases prevents the activation of nucleases responsible for DNA cleavage. glpbio.comnih.gov
Phosphatidylserine Externalization Prevention Blocks caspase-mediated inactivation of flippases and activation of scramblases, maintaining membrane asymmetry. nih.govnih.gov

| Cellular Blebbing | Suppression | Prevents caspase-mediated cleavage and activation of ROCK I, thus inhibiting the cytoskeletal contractions that cause blebbing. | researchgate.netscience.gov |

Table of Mentioned Compounds | Compound Name | | | :--- | | Q-VD-OPh hydrate (quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) | | z-VAD-fmk | | Boc-D-fmk | | Imatinib mesylate | | Suberoylanilide hydroxamic acid | | Actinomycin D | | Amyloid-beta (Aβ) | | Phosphatidylserine | | GSK2606414 | | Sorafenib | | Necrostatin-1 | | Dexamethasone | | Etoposide | | Staurosporine | | Cbz-Val-Ala-Asp(OMe)-fluoromethylketone | | Cbz-Leu-Glu-Thr-Asp(OMe)-fluoromethylketone | | Cbz-Leu-Glu-His-Asp(OMe)-fluoromethylketone | | MG132 | | Y-27632 | | Methylene blue |

Applications of Q Vd Oph Hydrate in Apoptosis Research Models

Comprehensive Inhibition of Apoptosis Across Diverse Cell Lines and Species

Q-VD-OPh has demonstrated robust anti-apoptotic effects in a wide array of cell types, making it a versatile inhibitor for apoptosis research. researchgate.net Its efficacy has been documented in both human and rodent cell systems, highlighting its cross-species functionality. a2s.co.il The compound works by irreversibly binding to the active site of caspases, the key proteases that execute the apoptotic program. novusbio.com This inhibition prevents the downstream events of apoptosis, including DNA fragmentation and the cleavage of cellular substrates. a2s.co.il

Q-VD-OPh has been shown to be highly effective in preventing apoptosis in various human cell lines. For instance, in JURL-MK1 and HL60 cells, the inhibitor fully suppressed caspase-3 and -7 activity at very low concentrations. nih.gov Studies on the U-937 human monocytic cell line revealed that Q-VD-OPh could protect cells from death induced by the potent apoptotic stimulus, Raptinal, by blocking the activation of procaspase-9 and -3. nih.gov This broad efficacy across different human hematopoietic cell lines underscores its utility in studying apoptosis in the context of hematological research and drug discovery. nih.govapexbt.com

Interactive Table: Efficacy of Q-VD-OPh in Human Cell Lines

Cell Line Apoptosis Inducer Key Findings Reference
JURL-MK1 Imatinib mesylate, Suberoylanilide hydroxamic acid Full inhibition of caspase-3 and -7 activity at 0.05 µM. nih.gov
HL60 Imatinib mesylate, Suberoylanilide hydroxamic acid Complete inhibition of caspase-3 and -7 activity at low concentrations. nih.gov
U-937 Raptinal Protection from cell death through inhibition of procaspase-9 and -3 activation. nih.gov
Jurkat Camptothecin (B557342) Reduced the level of apoptosis to that of untreated controls. bdbiosciences.com
Human Neutrophils Spontaneous Apoptosis A single 10 µM dose prevented apoptosis for at least 5 days. plos.orgnih.gov

The anti-apoptotic properties of Q-VD-OPh extend to rodent cell systems, demonstrating its broad applicability in preclinical research. The compound has been shown to be functional in mouse and rat cell types, effectively inhibiting the three major apoptotic pathways involving caspase-9/3, caspase-8/10, and caspase-12. a2s.co.ilnih.gov In a rat model of spinal cord injury, treatment with Q-VD-OPh significantly reduced apoptosis, leading to improved functional recovery. isciii.es Furthermore, in a rat neonatal stroke model, the administration of Q-VD-OPh decreased cell death and provided significant neuroprotection. isciii.es Its effectiveness has also been observed in murine models of neonatal cerebral hypoxia-ischemia, where it reduced infarct size. isciii.es

Interactive Table: Effectiveness of Q-VD-OPh in Rodent Models

Species Model Key Findings Reference
Rat Spinal Cord Injury Reduced apoptosis and improved functional recovery. isciii.es
Rat Neonatal Stroke Decreased cell death and provided significant neuroprotection. isciii.es
Rat Heat-Induced Stress (Striatal Neurons) Delayed neuronal death and increased cell survival. isciii.es
Mouse Neonatal Cerebral Hypoxia-Ischemia Reduced infarct size and neuronal loss. isciii.es
Mouse Parkinson's & Huntington's Disease Models Reduced dopamine (B1211576) depletion and neuronal loss. isciii.es

Inhibition of Apoptosis Induced by Various Stimuli

A key advantage of Q-VD-OPh in apoptosis research is its ability to block cell death triggered by a diverse range of stimuli. This allows researchers to dissect the specific roles of caspases in different apoptotic pathways.

Actinomycin D, a well-known transcription inhibitor, is a potent inducer of apoptosis. Research has shown that Q-VD-OPh dramatically inhibits apoptosis induced by Actinomycin D. a2s.co.il In neuroblastoma cell lines, the presence of Q-VD-OPh rescued the reduction in cell viability caused by Actinomycin D, underscoring the critical role of caspases in this process. researchgate.net The inhibitor was found to be significantly more effective at preventing this form of apoptosis than other widely used caspase inhibitors like ZVAD-fmk and Boc-D-fmk. a2s.co.ilnih.gov

Elevated temperatures can trigger apoptosis in various cell types. Studies have demonstrated the efficacy of Q-VD-OPh in preventing heat-induced apoptosis. In a study using a murine model, Q-VD-OPh was investigated for its therapeutic efficacy in preventing heat-induced cell death. isciii.es In cultured rat striatal neurons, Q-VD-OPh delayed neuronal death following heat-induced stress and led to the greatest increase in cell survival compared to other treatments. isciii.es

Q-VD-OPh is a valuable tool for studying the mechanisms of action of chemotherapeutic agents that induce apoptosis. For example, the compound Raptinal, a powerful and rapid inducer of apoptosis, triggers cell death through the mitochondrial pathway, leading to the activation of procaspase-9 and -3. nih.gov Treatment with Q-VD-OPh effectively protects cells from Raptinal-induced death. nih.gov Similarly, in Jurkat T-cell leukemia cells, the apoptotic effects of camptothecin were significantly inhibited by pre-incubation with Q-VD-OPh, reducing cell death to baseline levels. bdbiosciences.com

Dissecting Major Apoptotic Signaling Pathways

Q-VD-OPh (Quinolinyl-valyl-aspartyl-(2,6-difluorophenoxy)-methyl ketone) hydrate (B1144303) is a potent, irreversible, and cell-permeable pan-caspase inhibitor. Its broad-spectrum activity makes it an invaluable tool for researchers studying the intricate signaling cascades that govern apoptosis, or programmed cell death. By effectively blocking the activity of multiple caspases, Q-VD-OPh allows for the elucidation of the specific roles these proteases play in distinct apoptotic pathways. It is noted for being significantly more effective and less toxic than other widely used inhibitors like Z-VAD-fmk and Boc-D-fmk. nih.gov

The caspase-9/3 pathway, often called the intrinsic or mitochondrial pathway, is a primary route to apoptosis in vertebrate cells. merckmillipore.com It is typically activated by cellular stresses such as DNA damage, growth factor withdrawal, or oncogene activation. merckmillipore.com These stresses lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. merckmillipore.comnih.gov Once in the cytosol, cytochrome c associates with Apaf-1 and procaspase-9 to form a complex known as the apoptosome, which activates caspase-9. elsevierpure.com

Activated caspase-9, an initiator caspase, then proceeds to cleave and activate executioner caspases, most notably caspase-3. google.com Activated caspase-3 is responsible for cleaving a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing. google.com

The utility of Q-VD-OPh in studying this pathway is well-documented. By inhibiting both the initiator (caspase-9) and executioner (caspase-3) caspases, Q-VD-OPh can effectively halt the entire cascade. nih.govapexbt.com For instance, in studies using U-937 cells, the pan-caspase inhibitor Q-VD-OPh was shown to prevent the transition of cells into apoptosis following treatment with an apoptosis-inducing agent. google.com This blockade allows researchers to confirm whether a specific stimulus induces cell death via this caspase-9-dependent mitochondrial pathway and to explore events upstream of caspase activation. nih.govresearchgate.net

The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands, such as TNFα or FasL, to their corresponding transmembrane death receptors. merckmillipore.com This engagement triggers the formation of a death-inducing signaling complex (DISC) at the cell membrane. merckmillipore.com The DISC recruits adaptor proteins like FADD, which in turn recruit initiator procaspases, primarily procaspase-8 and, in some cells, procaspase-10. merckmillipore.com Within the DISC, these procaspases undergo dimerization and auto-activation. merckmillipore.com

Once activated, caspase-8 and -10 can directly cleave and activate executioner caspases like caspase-3, leading to cell death. merckmillipore.com This pathway can also intersect with the intrinsic pathway through caspase-8-mediated cleavage of the protein Bid, which then translocates to the mitochondria to promote cytochrome c release. apexbt.com

Q-VD-OPh is equally effective at preventing apoptosis mediated by this extrinsic pathway. nih.gov By inhibiting caspase-8 and -10, it blocks the apoptotic signal at its point of initiation, preventing downstream events. apexbt.com This allows investigators to determine the reliance of a particular cell death process on the extrinsic pathway. For example, in cultured T cells, the loss of the GIMAP1 protein was found to lead to mitochondrial depolarization followed by caspase-8 activation, and treatment with Q-VD-OPh could inhibit the subsequent apoptosis, confirming the involvement of the caspase-8-mediated pathway.

A distinct pathway of apoptosis is initiated by severe or prolonged stress within the endoplasmic reticulum (ER), the cellular organelle responsible for protein folding and calcium storage. nih.gov Disruption of these functions leads to an accumulation of unfolded or misfolded proteins, a condition known as the unfolded protein response (UPR) or ER stress. nih.govresearchgate.net If the stress is insurmountable, the cell initiates apoptosis. nih.gov

In rodent models, the ER-resident caspase-12 has been identified as a key initiator of this specific pathway. nih.gov During ER stress, pro-caspase-12 is cleaved and activated, which then leads to the activation of downstream executioner caspases. researchgate.net While the direct human ortholog's role is debated, studying this pathway remains crucial for understanding ER stress-induced cell death.

Q-VD-OPh has been demonstrated to be a potent inhibitor of apoptosis mediated by the caspase-12 pathway. nih.gov In experimental models where ER stress is induced by agents like thapsigargin, the application of Q-VD-OPh effectively prevents the subsequent cell death, confirming that the process is caspase-dependent and allowing for further dissection of the signaling events leading from ER stress to caspase activation. nih.govresearchgate.net

Impact on Cellular Phenotypes Associated with Apoptosis

Cell adhesion to the extracellular matrix (ECM) is critical for cell survival, proliferation, and function. Fibronectin is a key ECM protein that mediates cell attachment through binding to integrin receptors on the cell surface. nih.govnih.gov This interaction is fundamental for organizing the cytoskeleton and forming focal adhesions. nih.gov

During apoptosis, a notable phenotypic change is the loss of cellular adhesion, leading to detachment from the ECM, a process known as anoikis. This is often driven by the caspase-mediated cleavage of crucial adhesion-related proteins, such as focal adhesion kinase (FAK), paxillin, and integrins themselves. The cleavage of these components dismantles the adhesive machinery of the cell.

By inhibiting the caspases responsible for this cleavage, Q-VD-OPh can prevent the loss of cellular adhesivity. Research has shown that the strength of cell adhesion is directly related to the concentration of adsorbed fibronectin and that a failure in adhesion can lead to apoptosis. nih.govnih.govresearchgate.net By blocking the executioner caspases, Q-VD-OPh preserves the integrity of the focal adhesion complexes and the cytoskeleton, thereby maintaining the cell's attachment to fibronectin-coated surfaces even in the presence of an apoptotic stimulus. This application is vital for studies aiming to separate the direct effects of a drug or stimulus from the secondary consequences of cell detachment.

Acute myeloid leukemia (AML) is characterized by the proliferation of undifferentiated myeloid progenitors, or leukemic blasts, in the bone marrow. mdpi.com One therapeutic strategy for AML is differentiation therapy, which aims to force these cancer cells to mature into functional, non-proliferating cells like monocytes or macrophages. nih.govresearchgate.net

Interestingly, caspases are now recognized to have roles beyond apoptosis, including in cellular differentiation. Research has revealed a paradoxical role for caspase inhibition in the context of leukemia. The pan-caspase inhibitor Q-VD-OPh, when administered to AML blasts ex vivo, was found to not only inhibit cell death but also to promote their differentiation into a more mature monocytic lineage, as evidenced by the increased expression of cell surface markers like CD11b and CD14. nih.govnih.gov

Furthermore, Q-VD-OPh was shown to enhance the differentiation induced by other agents, such as vitamin D analogs. nih.govnih.gov The mechanism appears to involve the prevention of caspase-mediated cleavage of key signaling proteins like Hematopoietic Progenitor Kinase 1 (HPK1), which allows for sustained signaling along pathways that drive monocytic differentiation. nih.govresearchgate.net This suggests that in certain contexts, inhibiting caspases with Q-VD-OPh can shift the cellular fate from apoptosis towards terminal differentiation, highlighting a non-canonical function of these proteases and opening new avenues for therapeutic strategies in leukemia. nih.govresearchgate.net

Investigations of Q Vd Oph Hydrate in Non Apoptotic Regulated Cell Death

Modulation of Necroptosis Pathways

Necroptosis is a form of regulated necrosis that proceeds independently of caspases and is typically initiated when apoptosis is blocked. mdpi.commdpi.com It is morphologically characterized by cell swelling and membrane rupture. mdpi.com The core molecular machinery involves the kinases RIPK1 (Receptor-Interacting Protein Kinase 1), RIPK3, and the pseudokinase MLKL (Mixed Lineage Kinase Domain-Like). mdpi.comnih.gov

The primary function of Q-VD-OPh as a pan-caspase inhibitor makes it an effective inducer of necroptosis in scenarios where apoptotic pathways are primed but inhibited. researchgate.netnih.gov In the context of cerebral ischemia-reperfusion (I/R) injury, a condition where both apoptotic and necrotic cell death contribute to brain damage, the application of Q-VD-OPh has been shown to suppress apoptosis and concurrently promote necroptosis. nih.govscience.gov Studies using a rat model of middle cerebral artery occlusion followed by reperfusion have identified Q-VD-OPh as an inducer of necroptosis, which accounts for delayed ischemic cerebral injury. nih.gov By preventing caspase activation, Q-VD-OPh shunts the cellular demise program towards a caspase-independent pathway, thereby allowing for the specific study of necroptotic mechanisms in ischemic brain injury. nih.govnih.gov This switch from apoptosis to necroptosis has been proposed as a novel tool to potentially expand the therapeutic time window in ischemic stroke research. nih.gov

The central event in necroptosis is the formation of a signaling complex known as the necrosome. mdpi.comresearchgate.net Under necroptotic stimuli and in the absence of active caspase-8, RIPK1 recruits RIPK3, leading to its phosphorylation and activation. mdpi.com This activated RIPK3 then phosphorylates its downstream substrate, MLKL. mdpi.comnih.gov Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis. mdpi.com

Research demonstrates that in cellular models where apoptosis is inhibited by Q-VD-OPh, cell death proceeds via this RIPK1-RIPK3-MLKL axis. researchgate.netnih.gov For instance, in mouse embryonic fibroblasts, cell death induced by RIPK3 dimerization in the presence of Q-VD-OPh was dependent on the presence of MLKL, confirming that MLKL is essential for the execution of necroptosis under these conditions. nih.gov Studies on cerebral I/R injury treated with Q-VD-OPh show increased protein levels of RIP1, RIP3, and MLKL, further substantiating the activation of the necrosome complex in this context. researchgate.net The interaction between RIPK1 and RIPK3 is crucial, as it promotes further recruitment and autophosphorylation of RIPK3, which is a necessary step for MLKL recruitment and subsequent execution of necroptosis. researchgate.net

A significant consequence of necroptosis is its pro-inflammatory nature, which can involve the activation of inflammasomes. The NLRP3 inflammasome is a cytosolic protein complex that, upon activation, triggers inflammatory caspases and the maturation of pro-inflammatory cytokines like IL-1β. nih.govnih.gov Research has established a direct link between Q-VD-OPh-induced necroptosis and the activation of the NLRP3 inflammasome. nih.gov

In models of cerebral ischemia-reperfusion, pretreatment with Q-VD-OPh not only induced necroptosis but also led to elevated levels of NLRP3 inflammasome proteins. nih.gov The study demonstrated that NLRP3 was expressed in neurons, microglia, and vascular endothelial cells when necroptosis was induced with Q-VD-OPh. nih.gov Furthermore, the inhibition of NLRP3 significantly suppressed the expression of its associated proteins and IL-1β, leading to reduced brain tissue damage. nih.gov This indicates that the NLRP3 inflammasome is a critical player in the inflammatory response that accompanies neuronal necroptosis. nih.govresearchgate.net Other studies have confirmed that the core necroptotic signaling molecules, RIPK3 and MLKL, can trigger NLRP3 inflammasome activation, leading to caspase-1-dependent IL-1β maturation and secretion. nih.govmonash.edu

Impact on Pyroptosis Pathways

Pyroptosis is another form of pro-inflammatory regulated cell death, but it is dependent on inflammatory caspases, primarily caspase-1 and caspase-11 (in mice) or caspase-4/5 (in humans). frontiersin.orgmdpi.com These caspases cleave Gasdermin D (GSDMD), and the resulting N-terminal fragment forms pores in the cell membrane, leading to cell lysis and the release of inflammatory cytokines. frontiersin.orgmdpi.com

Given that Q-VD-OPh is a broad-spectrum caspase inhibitor with activity against caspases including caspase-1, it is expected to have an inhibitory effect on pyroptosis. researchgate.netmedchemexpress.com Q-VD-OPh has been shown to block caspase-1, which is the effector caspase in the canonical pyroptosis pathway responsible for cleaving both GSDMD and pro-inflammatory cytokines. researchgate.netmdpi.com In certain contexts, the inhibition of caspase-8 by Q-VD-OPh can also indirectly influence pyroptosis. Caspase-8 can cleave GSDMD to induce pyroptosis, and under conditions of IAP (Inhibitor of APoptosis proteins) limitation, caspase-8 cleavage of RIPK3 restricts NLRP3 inflammasome activation and subsequent pyroptosis. frontiersin.orgresearchgate.net Therefore, by inhibiting multiple caspases involved in the initiation and execution of pyroptosis, Q-VD-OPh can modulate this cell death pathway.

Assessment of Autophagy Modulation by Q-VD-OPh Hydrate (B1144303)

Autophagy is a cellular process for the degradation and recycling of cellular components, and its relationship with other cell death pathways is complex and context-dependent. nih.gov The potential for Q-VD-OPh to modulate autophagy has been investigated, particularly in the context of extending cell lifespan by inhibiting apoptosis.

In a study focused on human neutrophils, where autophagy is linked to functions like degranulation, the effect of Q-VD-OPh on this process was assessed. nih.gov Researchers quantified key autophagy regulators and markers, including mTOR (mammalian target of rapamycin) and its phosphorylation, as well as the autophagosome markers LC3B-II and p62. nih.gov The results indicated that while there was a trend toward reduced total and phosphorylated mTOR in aged neutrophils, the ratios did not differ significantly across fresh, aged, or Q-VD-OPh-treated cells. nih.gov The study concluded that, in neutrophils, autophagy is not significantly altered by Q-VD-OPh treatment. nih.gov This suggests that the life-extending effects of Q-VD-OPh in this cell type are primarily due to the direct inhibition of apoptosis rather than a modulation of the autophagic process. nih.gov

Preclinical Research Studies Utilizing Q Vd Oph Hydrate in Disease Models

Neurological and Neurodegenerative Research Models

Q-VD-OPh has been particularly studied in models of neurological damage, where apoptotic pathways are known to be significant contributors to cell death and functional decline.

Alzheimer's Disease Models (e.g., TgCRND8 Mice)

In a pilot study using TgCRND8 mice, an early-onset animal model for Alzheimer's disease, chronic administration of Q-VD-OPh was evaluated. nih.govapexbt.com This model is characterized by the activation of caspase-7 and the cleavage of key proteins like tau and the amyloid precursor protein (APP). nih.govapexbt.com While the treatment did not appear to affect the deposition of extracellular β-amyloid plaques, it successfully prevented the activation of caspase-7. nih.govapexbt.com Furthermore, Q-VD-OPh administration limited the pathological changes associated with tau protein, including its caspase-mediated cleavage. nih.govapexbt.com These preliminary results supported the viability of targeting caspases as a potential therapeutic strategy in Alzheimer's disease. nih.gov

Interactive Data Table: Findings in Alzheimer's Disease Models

ModelKey Protein TargetsEffect of Q-VD-OPhOutcome
TgCRND8 MiceCaspase-7, Tau, Amyloid Precursor Protein (APP)Prevented caspase-7 activation and limited pathological tau changes.No apparent effect on extracellular Aβ deposition.

Cerebral Ischemia-Reperfusion Injury Models

The neuroprotective effects of Q-VD-OPh have been assessed in models of stroke, specifically cerebral ischemia-reperfusion injury. In male mice subjected to middle cerebral artery occlusion, Q-VD-OPh treatment increased the post-stroke survival rate and significantly reduced the number of caspase-3 positive cells in the penumbra, the moderately damaged tissue surrounding the core ischemic area. frontiersin.org

Another study investigated delayed and long-term administration of the inhibitor in a neonatal hypoxia-ischemia model. mdpi.com When treatment was initiated 12 hours after the injury and continued for two weeks, it resulted in a 31.3% reduction in total brain tissue loss when measured 16 weeks later. mdpi.com This structural protection was accompanied by a temporary improvement in sensorimotor function and a reduction in injury-induced hyperactivity. mdpi.com However, the functional benefits were not sustained at later time points, indicating a discrepancy between sustained morphological protection and transient functional recovery. mdpi.com

Interactive Data Table: Findings in Cerebral Ischemia-Reperfusion Injury Models

ModelAdministration StrategyKey Findings
Middle Cerebral Artery Occlusion (Male Mice)Not specifiedIncreased survival rate; reduced caspase-3 positive cells in the penumbra. frontiersin.org
Neonatal Hypoxia-IschemiaDelayed (12h post-injury), long-term (2 weeks)Reduced total brain tissue loss by 31.3%; transiently improved sensorimotor function and reduced hyperactivity. mdpi.com

Perinatal Stroke Models

Similarly, in neonatal C57Bl/6 male mice subjected to unilateral hypoxia-ischemia, acute administration of Q-VD-OPh reduced apoptosis by inhibiting caspase-3 activation and lowered the levels of certain inflammatory chemokines. frontiersin.org Chronic treatment over 14 days led to improved motor skills when assessed a few weeks after the injury, although these improvements were not maintained when evaluated months later. frontiersin.org

Interactive Data Table: Findings in Perinatal Stroke Models

ModelKey FindingsGender-Specific Effects
Unilateral Focal Ischemia (P7 Rats)Reduced infarct volume; inhibited caspase-1 and caspase-3 activation. nih.govStrong neuroprotection observed in females; no significant effect in males. nih.gov
Unilateral Hypoxia-Ischemia (Neonatal Male Mice)Reduced apoptosis and inflammatory chemokines; transient improvement in motor skills with chronic treatment. frontiersin.orgStudy conducted in male mice.

Organ System Protection Studies

Beyond the central nervous system, the utility of Q-VD-OPh has been explored in models of acute injury to other vital organ systems where apoptosis is a key feature of the damage process.

Ischemic Acute Renal Failure Models

In preclinical models of ischemic acute renal failure, which is characterized by reduced blood flow to the kidneys, cellular injury is driven by ATP depletion, inflammation, and apoptosis. The administration of Q-VD-OPh in animal models of this condition has been shown to substantially reduce apoptosis. This intervention helps mitigate tissue damage that is otherwise exacerbated by inflammatory cytokines.

Interactive Data Table: Findings in Ischemic Acute Renal Failure Models

ModelPathological FeatureEffect of Q-VD-OPh
Ischemic Acute Renal FailureApoptosis, InflammationSubstantially reduced apoptosis.

Virus-Induced Myocardial Injury Models

The role of apoptosis in viral myocarditis has been investigated using Q-VD-OPh in a reovirus murine model. nih.govnih.gov In vivo, treatment with the inhibitor resulted in a significant 60% reduction in the myocardial lesion score and decreased the injured myocardial area from 12.8% to 1.4% compared to untreated infected mice. nih.gov This protective effect was associated with a significant reduction in caspase-3 activity within the heart tissue. nih.gov In vitro experiments on cardiac myocytes infected with the reovirus confirmed that Q-VD-OPh significantly protected the cells from virus-induced apoptosis, showing a 50% reduction in cell death. nih.gov These findings indicate that apoptosis is a critical component of cardiac injury during viral myocarditis and that caspase inhibition is a viable protective strategy in this model. nih.govnih.gov

Interactive Data Table: Findings in Virus-Induced Myocardial Injury Models

ModelStudy TypeKey Findings
Reovirus Murine ModelIn VivoReduced myocardial lesion score by 60%; reduced injured myocardial area; decreased caspase-3 activity. nih.gov
Reovirus-Infected Cardiac MyocytesIn VitroReduced virus-induced apoptosis by 50%. nih.gov

Inflammatory and Infectious Disease Contexts

Q-VD-OPh has been shown to modulate inflammatory responses by affecting chemokine levels in specific disease models. In a mouse model of perinatal stroke induced by unilateral hypoxia-ischemia, the administration of Q-VD-OPh was effective in reducing apoptosis and also led to a reduction in the levels of inflammatory chemokines. nih.gov This suggests that caspase inhibition can impact the inflammatory milieu that contributes to tissue damage in certain neuropathological conditions. nih.gov

In the context of bacterial infections, Q-VD-OPh has been identified as a potent agent for preventing epithelial barrier dysfunction. Studies using co-cultures of human colon epithelial cells (HT-29/B6) and immune cells (THP-1) have shown that infection with Campylobacter jejuni leads to a significant decrease in transepithelial electrical resistance (TER) and an increase in the permeability to small molecules, indicating a compromised barrier. mdpi.com

This barrier disruption is largely attributed to caspase-3-dependent epithelial apoptosis. mdpi.com The application of Q-VD-OPh during the infection completely mitigated the decrease in TER and normalized the flux of permeability markers. mdpi.com The inhibitor was shown to prevent the apoptotic fragmentation of the epithelial monolayer by blocking caspase-3 cleavage and subsequent caspase-3/7 activity. mdpi.com This demonstrates that apoptosis is a crucial mechanism underlying epithelial barrier failure in the early stages of C. jejuni infection and that targeting caspases with Q-VD-OPh can preserve barrier integrity. mdpi.com

Table 2: Effect of Q-VD-OPh on C. jejuni-Induced Epithelial Barrier Dysfunction

Parameter C. jejuni Infection C. jejuni Infection + Q-VD-OPh
Transepithelial Electrical Resistance (TER) Decreased by 58 ± 6% Complete recovery mdpi.com
Permeability (Fluorescein) 4.5-fold increase Normalized mdpi.com
Permeability (FITC-dextran 4 kDa) 3.5-fold increase Normalized mdpi.com
Apoptotic Ratio 5-fold increase Not present mdpi.com

| Caspase-3/7 Activity | Increased | Not present mdpi.com |

Cancer Research Applications

There is currently insufficient available research data specifically investigating the effects of Q-VD-OPh hydrate (B1144303) in urothelial carcinoma cell lines to be included in this article.

Q-VD-OPh has been investigated for its non-apoptotic functions in leukemia cells, particularly in the context of cell differentiation. In ex vivo studies using blasts from patients with Acute Myeloid Leukemia (AML), treatment with Q-VD-OPh was found to induce monocytic differentiation. nih.govmdpi.com This was evidenced by an increased expression of the differentiation markers CD11b and CD14. nih.govmdpi.com

Furthermore, Q-VD-OPh was observed to enhance the differentiation induced by 1α,25-dihydroxyvitamin D3 (1,25D) and its analogs. nih.gov The mechanism behind this differentiation effect involves increased signaling by Hematopoietic Progenitor Kinase 1 (HPK1). nih.govfrontiersin.org These findings suggest that caspase inhibitors like Q-VD-OPh may have therapeutic potential as differentiation-inducing agents in leukemia. nih.gov

In a different context, Q-VD-OPh has demonstrated its classic role as an apoptosis inhibitor in leukemia cell lines. In Jurkat cells, a human T-cell leukemia line, pretreatment with Q-VD-OPh effectively reduced the level of apoptosis induced by camptothecin (B557342) to that of untreated control cells. bdbiosciences.com

Table 3: Effects of Q-VD-OPh in Leukemia Cell Models

Cell Type Treatment Key Finding
AML Primary Blasts Q-VD-OPh Induced monocytic differentiation (increased CD11b & CD14 expression) nih.govmdpi.com
AML Primary Blasts Q-VD-OPh + Vitamin D Analogs Enhanced monocytic differentiation nih.gov
AML Primary Blasts Q-VD-OPh Increased HPK1 signaling frontiersin.org

| Jurkat T-cells | Camptothecin + Q-VD-OPh | Reduced apoptosis from ~37% to ~1% bdbiosciences.com |

Methodological and Comparative Aspects in Q Vd Oph Hydrate Research

Comparative Efficacy and Potency against Other Caspase Inhibitors

Q-VD-OPh has demonstrated superior efficacy and potency when compared to other widely used caspase inhibitors, such as Z-VAD-fmk and Boc-D-fmk. researchgate.net Research indicates that Q-VD-OPh is significantly more effective at preventing apoptosis. researchgate.net This enhanced effectiveness is attributed to its ability to inhibit a broad range of caspases more equally and at lower concentrations, making it a true broad-spectrum inhibitor. bdbiosciences.combdbiosciences.com

Studies have shown that Q-VD-OPh can potently inhibit apoptosis mediated by the three major apoptotic pathways: caspase-9/3, caspase-8/10, and caspase-12. researchgate.net In a direct comparison using a cell-free system, Q-VD-OPh was more effective than Z-VAD-FMK in blocking the cleavage of poly(ADP-ribose) polymerase (PARP) by caspase-3 and caspase-7. nih.gov Furthermore, in cell-based assays, Q-VD-OPh inhibits caspase-3 activity and DNA fragmentation much more effectively than Z-VAD-fmk.

A key advantage of Q-VD-OPh is its reduced cytotoxicity, even at high concentrations, a significant improvement over older inhibitors like Z-VAD-fmk and Boc-D-fmk, which can be toxic at higher doses. researchgate.netnih.gov The substitution of a carboxy-terminal O-Phenoxy group for the fluoromethyl ketone (fmk) group is credited with significantly reducing this toxicity. rndsystems.com

Table 1: Comparative Features of Caspase Inhibitors

FeatureQ-VD-OPhZ-VAD-fmkBoc-D-fmk
EfficacySignificantly more effective in preventing apoptosis researchgate.netLess effective than Q-VD-OPh nih.govrndsystems.comLess effective than Q-VD-OPh researchgate.net
PotencyEffective at lower concentrations bdbiosciences.comnih.govRequires higher doses nih.govRequires higher doses nih.gov
SpectrumTrue broad-spectrum inhibitor bdbiosciences.comnih.govDoes not inhibit all caspases equally bdbiosciences.comnih.govNot a true pan-caspase inhibitor nih.gov
ToxicityNon-toxic even at high concentrations researchgate.netnih.govToxic at higher concentrations (e.g., 50 μM) nih.govToxic at higher concentrations nih.gov

Cellular Permeability and Blood-Brain Barrier Penetration

Q-VD-OPh is a cell-permeable compound, a characteristic enhanced by its quinolyl and phenoxy moieties which are believed to improve substrate access. nih.gov This allows it to effectively inhibit intracellular caspases in a variety of in vitro models. rndsystems.comresearchgate.netnovusbio.com

A significant feature of Q-VD-OPh is its ability to cross the blood-brain barrier (BBB). nih.gov The BBB is a highly selective barrier formed by endothelial cells with tight junctions that restricts the passage of substances from the bloodstream into the brain. nih.govyoutube.com The permeability of the BBB to any given compound is influenced by factors such as lipophilicity, molecular volume, and the ability to overcome desolvation. nih.gov The capacity of Q-VD-OPh to penetrate this barrier makes it a valuable tool for in vivo studies of apoptosis in the central nervous system. nih.gov

Observed Effective Concentration Ranges in Cellular Assays

In cellular assays, Q-VD-OPh has been shown to be effective at concentrations significantly lower than older caspase inhibitors. nih.gov The typical working concentration for inhibiting apoptosis in in vitro cell culture ranges from 10 µM to 100 µM. rndsystems.comnovusbio.com However, the optimal concentration can vary depending on the cell type, the nature of the apoptotic stimulus, and the duration of the culture. rndsystems.com

For instance, a concentration of 5 µM has been cited as an effective dose in numerous cell types. nih.gov In other studies, concentrations of 10 µM or 20 µM have been used to effectively block apoptosis. bdbiosciences.complos.orgresearchgate.net The IC50 values for Q-VD-OPh against recombinant caspases 1, 3, 8, and 9 range from 25 to 400 nM, highlighting its high potency. nih.govselleckchem.comapexbt.com

Table 2: Effective Concentrations of Q-VD-OPh in Cellular Assays

ApplicationEffective ConcentrationCell Type/SystemReference
General Apoptosis Inhibition10 - 100 µMVarious cell cultures rndsystems.comnovusbio.com
General Apoptosis Inhibition5 µMNumerous cell types nih.gov
Sustaining Neutrophil Viability10 µMHuman neutrophils plos.orgnih.govnih.gov
Flow Cytometry Apoptosis Assay20 µMJurkat cells bdbiosciences.com
IC50 Range (recombinant caspases)25 - 400 nMCaspases 1, 3, 8, 9 nih.govselleckchem.comapexbt.com

Observed Effective Doses in In Vivo Experimental Models

For in vivo applications, the recommended dose of Q-VD-OPh is often cited as 20 mg/kg. nih.govrndsystems.comnovusbio.com This dosage has been utilized in various animal models to study the effects of apoptosis inhibition in disease. For example, in a study involving a murine model of perinatal stroke, Q-VD-OPh was administered acutely to reduce apoptosis. nih.gov In another study, rhesus macaques infected with Simian Immunodeficiency Virus (SIV) were treated with Q-VD-OPh at 20 mg/kg to prevent T cell death. nih.gov Doses up to 120 mg/kg have been reported in mice without signs of toxicity. rndsystems.comnovusbio.com

Table 3: Effective Doses of Q-VD-OPh in In Vivo Models

Animal ModelEffective DoseApplicationReference
General recommendation20 mg/kgIn vivo applications nih.govrndsystems.comnovusbio.com
Rhesus Macaques (SIV infection)20 mg/kgPrevention of T cell death nih.gov
Mice (Perinatal stroke)Not specifiedReduction of apoptosis nih.gov
MiceUp to 120 mg/kgReported non-toxic dose rndsystems.comnovusbio.com

Utility in Maintaining Cellular Viability and Function for Research Purposes

Human neutrophils are notoriously short-lived leukocytes, which presents a challenge for in vitro research. Q-VD-OPh has proven to be a valuable tool for extending their viability and preserving their function. A single 10 µM dose of Q-VD-OPh can sustain human neutrophil viability and function for at least five days. plos.orgnih.govnih.gov This treatment effectively prevents apoptosis, as indicated by the analysis of nuclear morphology and DNA fragmentation. nih.gov

Crucially, the extended lifespan does not come at the cost of functionality. Neutrophils treated with Q-VD-OPh maintain their capacity for key functions, including:

Phagocytosis plos.orgnih.gov

NADPH oxidase activity (ROS production) plos.orgnih.gov

Chemotaxis plos.orgnih.gov

Degranulation plos.orgnih.gov

This ability to prolong the functional lifespan of neutrophils allows for more extended and complex in vitro studies of their biology. plos.org

Beyond primary cells, Q-VD-OPh is also utilized to improve the viability of cell lines, particularly during stressful procedures. It is used to enhance cell viability when thawing cells from cryopreservation under standard conditions. apexbt.com By inhibiting apoptosis that can be triggered by the freeze-thaw process, Q-VD-OPh helps to improve the recovery and subsequent propagation of valuable cell lines for research.

Future Directions and Emerging Research Avenues

Exploring Long-Term Cellular and Organismal Consequences of Caspase Inhibition

While the short-term, anti-apoptotic effects of Q-VD-OPh are well-documented, the long-term consequences of sustained caspase inhibition at both the cellular and organismal level remain an area of active investigation. Caspases are not only executioners of cell death but also play roles in other cellular processes, including inflammation and cell differentiation. Therefore, their prolonged inhibition could have unforeseen effects.

One area of concern is the potential disruption of tissue homeostasis. nih.gov Apoptosis is a natural process for removing old or damaged cells, and its long-term suppression could theoretically lead to the accumulation of dysfunctional cells, potentially contributing to autoimmune diseases or cancer. nih.gov However, studies in animal models have shown that daily administration of Q-VD-OPh for up to four months did not result in any reported side effects, suggesting a good safety profile for long-term use in a research context. nih.gov

A study on human neutrophils demonstrated that a single dose of Q-VD-OPh was sufficient to prevent apoptosis for at least five days, significantly extending their lifespan. nih.govplos.org While this extended viability, the neutrophils eventually became fragile and developed cytoplasmic vacuoles. nih.gov This suggests that while apoptosis is blocked, other cellular degradation pathways may become more prominent over time. Furthermore, an unexpected finding was the progressive decrease of procaspase-3 in neutrophils during prolonged treatment with Q-VD-OPh, indicating that long-term caspase inhibition can lead to complex feedback mechanisms affecting the apoptotic machinery itself. nih.gov

In a neonatal mouse model of stroke, chronic administration of Q-VD-OPh over 14 days led to improved motor skills when assessed a few weeks after the injury. nih.gov However, these functional improvements were not sustained when the animals were examined several months later, despite the initial reduction in apoptosis and inflammation. nih.gov This highlights the complexity of long-term recovery and suggests that while caspase inhibition can provide acute neuroprotection, it may not be sufficient to address all downstream consequences of the initial injury.

Table 1: Effects of Long-Term Q-VD-OPh Administration in Preclinical Models

Model SystemDuration of TreatmentObserved EffectsReference(s)
Human NeutrophilsUp to 10 daysExtended lifespan, prevention of apoptosis, sustained functional capacity for at least 5 days, eventual cell fragility and vacuolation, progressive decline in procaspase-3. nih.govplos.org
Neonatal Mouse Model of Stroke14 daysAcute reduction in apoptosis and inflammation, transient improvement in motor skills that was not sustained long-term. nih.gov
Rat Model of Spinal Cord Injury5 daysSignificant reduction in the number of apoptotic cells and improved functional recovery. isciii.es
Alzheimer's Disease Mouse Model3 monthsPrevention of caspase-7 activation and reduction in pathological changes to tau protein, with no effect on extracellular Aβ deposition. nih.gov

Integration with Advanced Cellular and Molecular Imaging Techniques

The development of advanced imaging techniques, particularly super-resolution microscopy, offers exciting possibilities for visualizing the effects of Q-VD-OPh at an unprecedented level of detail. labex-gral.fr Techniques such as STED (Stimulated Emission Depletion) microscopy and STORM (Stochastic Optical Reconstruction Microscopy) can overcome the diffraction limit of light, allowing for the nanoscale imaging of molecular interactions. labex-gral.fr

While direct studies combining Q-VD-OPh with super-resolution microscopy are still emerging, the potential applications are significant. For instance, these techniques could be used to visualize the precise subcellular localization of caspases and their substrates in the presence and absence of Q-VD-OPh. This could provide a more detailed understanding of how the inhibitor interacts with its targets and how this interaction affects the spatial organization of the apoptotic machinery.

Live-cell imaging has already been used to study the effects of Q-VD-OPh in real-time. nih.gov For example, time-lapse microscopy of HeLa cells treated with an apoptosis inducer showed that Q-VD-OPh could effectively block the process. nih.gov The use of fluorescently-labeled probes, such as Annexin V conjugates, allows for the visualization of key apoptotic events like phosphatidylserine (B164497) externalization. nih.gov However, many conventional fluorescent probes are prone to photobleaching, which can limit the duration and resolution of live-cell imaging experiments. nih.gov The development of more photostable probes, such as quantum dot-conjugated Annexin V, will be crucial for long-term, high-resolution imaging of cells treated with Q-VD-OPh. nih.gov

The integration of Q-VD-OPh with advanced imaging could also help to elucidate the kinetics of caspase activation with greater precision. FRET (Förster Resonance Energy Transfer) based biosensors that report on caspase activity can be combined with high-content screening platforms to analyze the effects of Q-VD-OPh in a high-throughput manner. researchgate.net This could be particularly useful for identifying compounds that modulate the efficacy of Q-VD-OPh or for screening for novel caspase inhibitors.

Identification of Novel Caspase-Independent Functions or Interactions

While Q-VD-OPh is primarily known as a pan-caspase inhibitor, there is growing evidence to suggest that it may have other, caspase-independent effects. nih.govnih.gov This is an important area of future research, as understanding these off-target effects is crucial for the accurate interpretation of experimental results.

One study in a neonatal stroke model found that Q-VD-OPh reduced the levels of inflammatory chemokines, but not inflammatory cytokines. nih.gov This suggests that Q-VD-OPh may have a more nuanced role in modulating the inflammatory response than previously thought, and that this effect may be at least partially independent of its anti-apoptotic activity.

Furthermore, a detailed analysis of the dose-dependent effects of Q-VD-OPh revealed that different concentrations of the inhibitor are required to block various apoptotic events. nih.gov For example, a much higher concentration of Q-VD-OPh was needed to fully prevent the cleavage of PARP-1 compared to the concentration required to inhibit caspase-3 activity. nih.gov This suggests that Q-VD-OPh may have differential effects on various downstream targets of caspases, or that it may interact with other cellular components that influence these processes. The observation that the exposition of the mitochondrial antigen 7A6 occurred independently of Q-VD-OPh addition further supports the idea of caspase-independent events during apoptosis. nih.gov

The study of protein-protein interactions and off-target binding will be instrumental in identifying novel functions of Q-VD-OPh. nih.govmdpi.commdpi.com Computational approaches, such as structural proteomics, can be used to predict potential off-target binding partners of Q-VD-OPh on a proteome-wide scale. nih.gov These predictions can then be validated experimentally using techniques like affinity-based protein profiling or thermal shift assays. mdpi.com Identifying any such interactions will be critical for a complete understanding of the compound's mechanism of action.

Development of Advanced Experimental Models to Leverage Q-VD-OPh Hydrate's Properties

The advent of three-dimensional (3D) cell culture systems, such as organoids and 3D bioprinted tissues, provides more physiologically relevant models for studying human diseases. nih.govresearchgate.netnih.gov These models recapitulate the complex cell-cell and cell-matrix interactions that are absent in traditional 2D cell cultures. nih.gov Q-VD-OPh is a valuable tool for use in these advanced models, for example, to investigate the role of apoptosis in tissue development, disease progression, and response to therapy.

Patient-derived cancer organoids (PDCOs) have emerged as a powerful platform for preclinical drug screening and personalized medicine. nih.govresearchgate.netbohrium.comdntb.gov.ua In these models, Q-VD-OPh can be used to dissect the mechanisms of action of chemotherapeutic drugs. For instance, by comparing the response of organoids to a drug in the presence or absence of Q-VD-OPh, researchers can determine whether the drug induces cell death primarily through a caspase-dependent apoptotic pathway. This information can be crucial for predicting clinical response and for developing combination therapies.

Organ-on-a-chip platforms, which are microfluidic devices that mimic the function of human organs, represent another exciting frontier for the application of Q-VD-OPh. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov These systems can be used to model complex diseases, such as ischemia-reperfusion injury, in a highly controlled environment. nih.govresearchgate.net By perfusing the "organ" with a medium containing Q-VD-OPh, researchers can investigate the specific contribution of caspase-mediated apoptosis to the disease process and test the efficacy of potential therapeutic interventions that target this pathway.

Table 2: Potential Applications of Q-VD-OPh in Advanced Experimental Models

Model SystemPotential Application of Q-VD-OPhResearch Question AddressedReference(s)
Patient-Derived Cancer Organoids (PDCOs)Dissecting mechanisms of drug-induced cell death.Is the efficacy of a novel anti-cancer drug dependent on caspase activation? nih.govresearchgate.netbohrium.comdntb.gov.ua
3D Bioprinted TissuesImproving cell viability during and after the printing process.Can inhibition of anoikis by Q-VD-OPh enhance the survival and function of engineered tissues? nih.gov
Organ-on-a-Chip (e.g., Heart-on-a-Chip)Modeling ischemia-reperfusion injury.What is the specific role of caspase-mediated apoptosis in cardiac cell death following a simulated heart attack? nih.govresearchgate.netresearchgate.netnih.gov

Q & A

Q. What is the molecular mechanism of Q-VD-OPh hydrate as a caspase inhibitor, and how does its selectivity impact experimental outcomes?

Q-VD-OPh hydrate is a pan-caspase inhibitor with distinct IC50 values for caspases (e.g., 25 nM for caspase-3, 50 nM for caspase-1). Its irreversible binding and cell permeability make it ideal for apoptosis studies. Researchers should pre-treat cells with optimized concentrations (e.g., 50 μM in necroptosis models) to block caspase activity without off-target effects. Selectivity data guide its use in disentangling caspase-dependent vs. -independent pathways .

Q. How is Q-VD-OPh hydrate utilized in cytotoxicity assays, such as the cytokinesis-block micronucleus (CBMN) assay?

In CBMN assays for nanomaterial toxicity (e.g., AgNPs), Q-VD-OPh hydrate inhibits caspases to prevent apoptosis during the assay, ensuring micronuclei formation reflects genotoxicity rather than cell death artifacts. Researchers must validate inhibition parameters (e.g., 8 key metrics in CBMN) to distinguish cytotoxicity from genotoxicity .

Q. What are standard protocols for integrating Q-VD-OPh hydrate into cell culture systems?

Q-VD-OPh hydrate is typically dissolved in DMSO and added to media at 10–50 μM. For adherent cells (e.g., MSCs), pre-treatment for 1–2 hours before apoptosis-inducing stimuli (e.g., C16:0 ceramide) ensures caspase blockade. Include vehicle controls to rule out DMSO-induced stress .

Advanced Research Questions

Q. How can Q-VD-OPh hydrate resolve contradictions in apoptosis vs. necroptosis signaling in preeclampsia models?

In trophoblast studies, Q-VD-OPh hydrate (50 μM) combined with Nec-1 (necroptosis inhibitor) isolates caspase-mediated apoptosis from necroptosis. Discrepancies in cell death pathways under oxidative stress are clarified by comparing viability in combinatorial vs. single-inhibitor treatments .

Q. What experimental design principles optimize Q-VD-OPh hydrate use in single-cell analysis of lncRNA-mediated apoptosis?

When studying lncRNAs (e.g., BDNF-AS) in EC cells, Raman-based microfluidics paired with Q-VD-OPh hydrate enables caspase-independent tracking of proliferation/migration. Researchers should use FSP-FIM (Finite State Projection Fisher Information Matrix) to model single-cell heterogeneity and minimize redundant experiments .

Q. How does Q-VD-OPh hydrate inform genetic pathway validation in plant phytochrome mutants?

In Arabidopsis PB-synthetic mutants, Q-VD-OPh hydrate blocks caspase-like proteases during phytochromobilin biosynthesis. This clarifies whether phenotypic defects (e.g., impaired photomorphogenesis) arise from phytochrome loss or secondary apoptosis. Rescue assays with BV (biliverdin) further isolate biosynthesis steps .

Q. What statistical approaches address variability in Q-VD-OPh hydrate’s efficacy across immune cell subtypes?

For Th17/Th9 differentiation studies, bootstrapping IC50 values (e.g., caspase-3 inhibition in T-cells) accounts for cell-subtype variability. Bayesian hierarchical models improve dose-response curve reliability, especially when cytokine profiles (e.g., IL-9/TGF-β) modulate caspase activation thresholds .

Methodological Considerations

Q. How to troubleshoot Q-VD-OPh hydrate’s interference with fluorescence-based assays?

Q-VD-OPh hydrate’s DMSO solvent may quench fluorescent dyes (e.g., Annexin V-FITC). Use non-fluorescent viability markers (e.g., trypan blue) or switch to luminescence-based caspase kits (e.g., Caspase-Glo 3/7) .

Q. What controls are essential when using Q-VD-OPh hydrate in 3D bioprinted tissue models?

In kidney organoid toxicity studies, include untreated controls and DMSO vehicle controls. Validate caspase inhibition via Western blot (cleaved caspase-3) and correlate with functional metrics (e.g., albumin uptake) to rule off-target effects .

Q. How to reconcile contradictory results in Q-VD-OPh hydrate’s role in autophagy studies?

Caspase inhibition may indirectly upregulate autophagy as a compensatory survival mechanism. Combine Q-VD-OPh hydrate with autophagy inhibitors (e.g., chloroquine) and monitor LC3-II/p62 via immunoblotting to decouple the pathways .

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